molecular formula C11H16ClNO2 B13779327 Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride CAS No. 66859-46-9

Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride

Cat. No.: B13779327
CAS No.: 66859-46-9
M. Wt: 229.70 g/mol
InChI Key: GZZBJKKTDTUEKL-UHFFFAOYSA-N
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Description

Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride (CAS: Not explicitly listed in evidence) is a substituted butyric acid derivative with a phenyl group at position 2, a methyl group at position 3, and an amino group at position 4, forming a hydrochloride salt. These compounds are typically used as intermediates in pharmaceuticals, agrochemicals, or biochemical research due to their amino acid-like backbones and solubility-enhancing hydrochloride salts .

Properties

CAS No.

66859-46-9

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(3-carboxy-2-methyl-3-phenylpropyl)azanium;chloride

InChI

InChI=1S/C11H15NO2.ClH/c1-8(7-12)10(11(13)14)9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H,13,14);1H

InChI Key

GZZBJKKTDTUEKL-UHFFFAOYSA-N

Canonical SMILES

CC(C[NH3+])C(C1=CC=CC=C1)C(=O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Two principal preparation methods have been documented for 4-amino-3-phenylbutyric acid hydrochloride and its related compounds, which can be adapted for the target compound. These methods emphasize different synthetic routes, reagents, and conditions.

Multi-Step Synthesis via Condensation, Decarbonylation, Dehydration, Hydrolysis, and Oxidation

This method, disclosed in Chinese patent CN102115450A, describes a five-step synthetic route starting from benzaldehyde and methyl acetoacetate, proceeding through several intermediates to yield 4-amino-3-phenylbutyric acid, which can be converted to its hydrochloride salt.

Stepwise Reaction Scheme
Step Reaction Description Reagents/Conditions Intermediate/Product
1 Condensation of benzaldehyde with methyl acetoacetate Protic solvent (e.g., ethanol), condensation catalyst (piperidine), molar ratio benzaldehyde:methyl acetoacetate = 1:2–4 2,4-Diacetyl-3-phenyl-pentanedionate diethyl ester (1)
2 Decarbonylation under strong alkaline conditions Strong base (KOH or NaOH aqueous solution), heating to remove ethanol byproduct 3-Phenylglutaric acid (2)
3 Ring-closing dehydration Non-protic solvent, dehydration catalyst 3-Phenylglutaric anhydride (3)
4 Hydrolysis with strong aqueous ammonia Strong aqua ammonia 5-Amino-5-oxo-3-phenyl-pentanoic acid (4)
5 Oxidation under alkaline conditions Oxidant such as sodium hypochlorite (Clorox) or sodium hypobromite, alkaline medium 4-Amino-3-phenylbutyric acid (5)

This method is characterized by:

  • Use of inexpensive and readily available raw materials.
  • Mild reaction conditions and operational simplicity.
  • High yield and safety suitable for industrial-scale production.
  • Capability to produce various salt forms (e.g., hydrochloride) by simple acid-base modifications.
Reaction Details and Notes
  • The condensation catalyst is preferably piperidine, used in a molar ratio of 0.1–0.3 relative to benzaldehyde.
  • Protic solvents include C1-C4 alcohols, with ethanol being preferred.
  • The strong base solution for decarbonylation is typically potassium hydroxide or sodium hydroxide aqueous solution.
  • Dehydration catalysts and non-protic solvents facilitate ring closure without the need for aftertreatment before hydrolysis.
  • Oxidants are used in molar ratios of 4–6 relative to the amido intermediate.
  • The overall process avoids hazardous reagents such as nitromethane and high-pressure hydrogenation, improving safety and environmental profile.
Summary Table of Key Parameters
Parameter Value/Range Notes
Benzaldehyde : Methyl acetoacetate 1 : 2–4 (molar) Step 1 condensation
Catalyst (piperidine) : Benzaldehyde 0.1–0.3 (molar) Step 1
Solvent (Step 1) Ethanol (protic) C1-C4 alcohols possible
Base (Step 2) KOH or NaOH aqueous Strong alkaline, heating
Oxidant (Step 5) Sodium hypochlorite or hypobromite Molar ratio to intermediate 4: 4–6
Temperature (Step 2) Heating to remove ethanol Promotes decarbonylation

Alternative Synthetic Route via Intermediate Isolation and Salification

Described in patent CN104478745A, this method focuses on the synthesis of 4-amino-3-phenylbutyric acid hydrochloride through intermediate isolation and salification steps.

Stepwise Reaction Scheme
Step Reaction Description Reagents/Conditions Intermediate/Product
1 Preparation of first intermediate by condensation Phenyl aldehyde + methyl acetoacetate in ethanol, organic base catalyst (piperazine or triethylamine), room temperature, 45–50 h stirring Solid intermediate (filter cake)
2 Preparation of second intermediate by alkaline hydrolysis 20% sodium hydroxide aqueous solution, 85–90 °C, 2–2.5 h stirring, followed by acidification to pH 1–2 with HCl Solid second intermediate
3 Salification to hydrochloride salt Dissolve 4-amino-3-phenylbutyric acid in water, add 10% HCl, concentrate to dryness, recrystallize from 95% ethanol 4-Amino-3-phenylbutyric acid hydrochloride
Reaction Details and Notes
  • Organic bases used as catalysts include piperazine or triethylamine, which facilitate the condensation reaction.
  • The molar ratio of phenyl aldehyde:methyl acetoacetate:ethanol is approximately 1:2.5–3:12–15.
  • The alkaline hydrolysis step converts the first intermediate to the second intermediate, which is isolated by filtration.
  • Acidification and recrystallization yield the hydrochloride salt with high purity.
  • This method emphasizes purification steps and isolation of intermediates to improve product quality.
Summary Table of Key Parameters
Parameter Value/Range Notes
Phenyl aldehyde : Methyl acetoacetate 1 : 2.5–3 (molar) Step 1
Ethanol (solvent) 12–15 volumes Step 1
Organic base catalyst Piperazine or triethylamine Step 1
Sodium hydroxide concentration 20% (w/w) Step 2
Hydrolysis temperature 85–90 °C Step 2
Acidification pH 1–2 (with HCl) Step 2
Hydrochloric acid concentration 10% (w/w) Step 3
Recrystallization solvent 95% ethanol Step 3

Comparative Analysis of Preparation Methods

Feature Method 1 (CN102115450A) Method 2 (CN104478745A)
Starting materials Benzaldehyde, methyl acetoacetate Phenyl aldehyde, methyl acetoacetate
Catalysts Piperidine (condensation), dehydration catalyst Piperazine or triethylamine (condensation)
Key steps Condensation, decarbonylation, dehydration, hydrolysis, oxidation Condensation, alkaline hydrolysis, acidification, salification
Reaction conditions Mild, moderate heating, alkaline and acidic steps Room temperature condensation, alkaline hydrolysis at 85–90 °C
Intermediate isolation Yes, but some steps proceed without isolation Yes, intermediates isolated by filtration
Safety considerations Avoids nitromethane and high-pressure hydrogenation Avoids hazardous reagents, uses common bases and acids
Industrial suitability High yield, safe, scalable Emphasizes purity and isolation, scalable
Product form 4-Amino-3-phenylbutyric acid (can be converted to hydrochloride) Direct preparation of hydrochloride salt

In-Depth Research Findings and Notes

  • The first method's advantage lies in its comprehensive multi-step approach, which carefully controls intermediate transformations to maximize yield and purity while maintaining operational safety. The use of oxidation to convert the amide oxygen to a methylene radical is a key innovative step for product formation.

  • The second method is more focused on isolating intermediates and performing salification to obtain the hydrochloride salt directly, which may be advantageous for purity and crystallinity of the final product.

  • Both methods avoid the use of hazardous nitromethane and high-pressure hydrogenation steps found in older synthetic routes, significantly improving safety and environmental impact.

  • The choice of organic base catalysts (piperidine, piperazine, triethylamine) affects reaction rates and byproduct formation; piperidine is preferred for condensation in the first method, while piperazine or triethylamine are used in the second.

  • Solvent choice (ethanol as protic solvent) is consistent across methods, facilitating condensation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors, leading to its effects on the central nervous system. The compound may also influence other signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural Analogues and Substitutions

The table below compares key structural and physicochemical properties of the target compound with its closest analogues:

Compound Substituents Molecular Weight Key Features
Butyric acid, 4-amino-3-methyl-2-phenyl-, HCl 2-phenyl, 3-methyl, 4-amino Not reported Unique substitution pattern; potential enhanced lipophilicity due to methyl and phenyl groups.
4-Amino-3-phenylbutyric acid hydrochloride 3-phenyl, 4-amino 215.68 (free base) Used in peptide synthesis; stability in aqueous solutions noted .
(R)-3-Amino-4-(4-bromophenyl)butyric acid HCl 4-bromophenyl, 3-amino 294.57 Bromine substitution enhances molecular weight and potential bioactivity .
4-Dimethylaminobutyric acid hydrochloride 4-dimethylamino 179.64 Improved solubility in polar solvents; used in prodrug synthesis .
Benoxinate hydrochloride 4-amino-3-butoxybenzoate ester 344.88 Local anesthetic; ester linkage increases bioavailability .

Research Findings and Data Gaps

  • Key Studies: highlights the use of 4-dimethylaminobutyric acid HCl in ester prodrugs for targeted brain delivery, leveraging its solubility and metabolic stability . demonstrates that bromophenyl-substituted derivatives (e.g., (R)-3-amino-4-(4-bromophenyl)butyric acid HCl) have theoretical molecular weights aligning with kinase inhibitors, though experimental bioactivity data is lacking .
  • Unresolved Questions: The exact melting point, solubility profile, and toxicity data for the target compound (4-amino-3-methyl-2-phenyl-) remain undocumented in the provided evidence. Comparative metabolic studies between methyl- and phenyl-substituted analogues are needed to assess pharmacokinetic advantages.

Biological Activity

Butyric acid, 4-amino-3-methyl-2-phenyl-, hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H14ClN
  • Molecular Weight : 221.70 g/mol
  • IUPAC Name : 4-amino-3-methyl-2-phenylbutanoic acid hydrochloride

Research has indicated that this compound may exert various biological effects through multiple mechanisms:

  • Neurotransmitter Modulation : The compound has been noted for its psychotropic effects, potentially influencing neurotransmitter systems, particularly those related to mood and cognition .
  • Hypertensive Activity : It has been observed to exhibit hypertensive properties, which could be linked to its influence on vascular smooth muscle contraction and blood pressure regulation .
  • Nootropic Effects : Preliminary studies suggest that it may enhance cognitive function, possibly through neuroprotective mechanisms .

Anticancer Potential

Recent investigations into related compounds have highlighted their anticancer properties. For example, derivatives of butyric acid have demonstrated inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro studies have shown that certain analogs can selectively target cancerous cells while sparing normal cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationPsychotropic effects; mood enhancement
Hypertensive ActivityIncreased blood pressure; vascular contraction
Antiviral ActivityPotential interactions with viral receptors
Anticancer PotentialInhibition of cancer cell proliferation; apoptosis

Case Studies and Research Findings

  • Psychotropic and Hypertensive Effects :
    • A study involving mature white rats demonstrated that administration of the hydrochloride form resulted in significant increases in blood pressure, indicating hypertensive activity. Behavioral assessments suggested potential nootropic effects as well .
  • Anticancer Activity :
    • A series of experiments conducted on various cancer cell lines revealed that butyric acid derivatives exhibited selective cytotoxicity towards cancer cells. The IC50 values indicated potent antiproliferative activity, with some compounds outperforming established chemotherapeutic agents like doxorubicin .
  • Mechanistic Studies :
    • Research has explored the signaling pathways involved in the anticancer activity of butyric acid derivatives. These studies suggest that compounds may act through modulation of histone deacetylases (HDACs), leading to altered gene expression profiles conducive to apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the methodological challenges in synthesizing 4-amino-3-methyl-2-phenylbutyric acid hydrochloride, and how can they be addressed?

  • Experimental Design : Traditional synthesis routes often face issues such as high-cost starting materials, multi-step purification, and environmental concerns due to hazardous byproducts. A proposed solution involves optimizing reaction conditions (e.g., solvent selection, catalyst use) to reduce steps and improve atom economy. For example, highlights a simplified process using cost-effective precursors and one-pot reactions to achieve >85% yield while minimizing waste .
  • Key Parameters : Monitor reaction temperature (70–90°C) and pH (4–6) to prevent decomposition of the amino group during cyclization.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted phenylbutyric acid derivatives).
  • NMR Spectroscopy : Confirm stereochemistry and substitution patterns (e.g., aromatic proton shifts at δ 7.2–7.5 ppm for the phenyl group) .
  • Elemental Analysis : Validate stoichiometry (C:H:N:Cl ratios within ±0.3% of theoretical values).

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric activity differences in 4-amino-3-methyl-2-phenylbutyric acid hydrochloride?

  • Chiral Separation Methods :

  • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate (R)- and (S)-enantiomers. Retention time differences (~2–4 min) can indicate enantiomeric excess (ee >99%) .
  • Biological Assays : Compare binding affinities to amino acid transporters (e.g., LAT1) to assess stereospecific bioactivity. notes that (S)-enantiomers exhibit 3x higher cellular uptake in vitro .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological systems?

  • Stability Studies :

  • Thermogravimetric Analysis (TGA) : The hydrochloride form shows improved thermal stability (decomposition onset at 220°C vs. 180°C for freebase).
  • pH-Dependent Solubility : At physiological pH (7.4), solubility increases to 12 mg/mL due to protonation of the amino group, enhancing bioavailability .
    • Comparative Data : Freebase analogs exhibit <5 mg/mL solubility under identical conditions, limiting in vivo applications .

Q. What computational modeling approaches predict the compound’s interaction with metabolic enzymes?

  • In Silico Methods :

  • Docking Simulations : Map binding poses with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways. suggests low affinity (Ki >50 μM), indicating slow hepatic clearance .
  • MD Simulations : Analyze hydrogen bonding with glutamic acid residues in enzyme active sites over 100-ns trajectories to assess stability of enzyme-inhibitor complexes.

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s cytotoxicity be resolved?

  • Case Study : Some studies report IC50 >100 μM in HEK293 cells, while others note toxicity at 50 μM in neuronal cultures.
  • Methodological Review :

  • Cell Line Variability : Neuronal cells may exhibit higher sensitivity due to amino acid transporter overexpression.
  • Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) can alter compound bioavailability. Standardize protocols using MTT assays with matched cell densities and incubation times (24–48 hr) .

Methodological Recommendations

Q. What optimization techniques improve yield in scaled-up synthesis?

  • Response Surface Methodology (RSM) : Apply central composite design to optimize variables (e.g., molar ratio of phenylbutyric acid to ammonia, reaction time). achieved a 22% yield increase by adjusting NH3:acid ratio from 1:1 to 1.5:1 .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation and terminate reactions at >90% conversion.

Q. How can researchers mitigate batch-to-batch variability in pharmacological studies?

  • Quality Control Protocol :

  • Stability-Indicating Assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life criteria.
  • Reference Standards : Use USP-grade reference materials for calibration, ensuring ≤2% variability in potency assays .

Tables of Key Data

Parameter Value Source
Melting Point215–218°C (decomposes)
Solubility (H2O, 25°C)12 mg/mL
LogP (Hydrochloride)-1.2
Chiral HPLC Retention (R)8.2 min
Chiral HPLC Retention (S)10.5 min

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